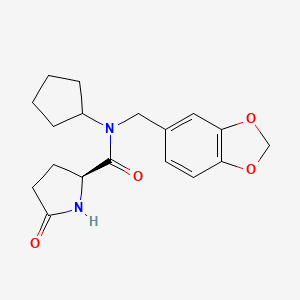![molecular formula C20H31N3O2 B7343828 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7343828.png)
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone is a compound that has gained attention in the scientific community due to its potential in the field of medicinal chemistry. It is a small molecule that has been synthesized and studied for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and induce cell death. Additionally, it has been studied for its potential to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its potential as a therapeutic agent in various diseases. Its small size also makes it easy to synthesize and study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone. One direction is to further study its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential in treating other diseases, such as autoimmune diseases and infectious diseases. Additionally, it may be useful to study its effects on different cell types and in different animal models to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone involves the reaction of 2-cyclohexyl-1,3-dinitrosoacetone with 4-(2-hydroxypropyl)piperazine and 2-chloro-3-pyridinecarboxaldehyde. The reaction proceeds in the presence of a base and a catalyst to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(24)15-22-10-12-23(13-11-22)20(25)19(17-6-3-2-4-7-17)18-8-5-9-21-14-18/h5,8-9,14,16-17,19,24H,2-4,6-7,10-13,15H2,1H3/t16-,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVGTBMPGRZHX-UCFFOFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C(C2CCCCC2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)C(C2CCCCC2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7343754.png)
![2-(3-methoxyphenyl)-1-[4-[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]piperazin-1-yl]ethanone](/img/structure/B7343767.png)
![2-[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]-2-ethylbutanoic acid](/img/structure/B7343775.png)
![methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7343792.png)
![(1R,2R)-2-(2-chloro-6-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7343805.png)
![N,N-dimethyl-4-[(3S)-4-methyl-3-propan-2-ylpiperazin-1-yl]pyrimidin-2-amine](/img/structure/B7343810.png)
![5-[(1R,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7343813.png)
![[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343820.png)
![2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide](/img/structure/B7343829.png)
![1-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea](/img/structure/B7343834.png)
![1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea](/img/structure/B7343842.png)
![2-hydroxy-5-[[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]amino]benzoic acid](/img/structure/B7343845.png)
![1-[(1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B7343850.png)